2,4-二甲基-1H-吲哚

描述

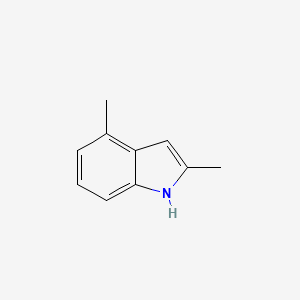

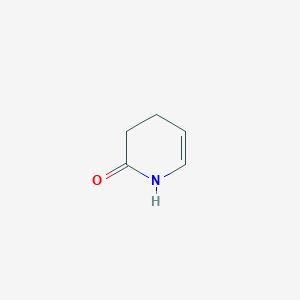

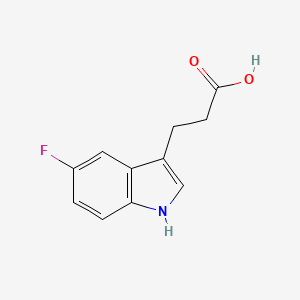

2,4-Dimethyl-1H-indole is a derivative of the indole compound, which is a heterocyclic structure with a bicyclic configuration, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 2,4-dimethyl substitution indicates that there are methyl groups attached to the second and fourth positions of the indole framework. Indole derivatives, including 2,4-dimethyl-1H-indole, are of significant interest due to their presence in many natural and synthetic compounds with biological activity .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused ring system, which can be further modified by various functional groups. The indole ring system itself is known to participate in a wide variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be crucial for the biological activity of these molecules . The addition of substituents like methyl groups can influence the electronic distribution and steric factors, affecting the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. For example, indole 2,3-dienolate can act as a 1,4-dipole synthon in anionic [4+2] cycloaddition reactions with dienophiles, leading to the formation of substituted carbazoles in a regiospecific manner . The reactivity of indole derivatives can be influenced by the nature of the substituents and the redox potential of the starting materials, as seen in the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 2,4-dimethyl-1H-indole are influenced by their molecular structure. The presence of methyl groups can affect the compound's boiling point, melting point, solubility, and overall stability. The electronic properties of these molecules, such as their non-linear optical (NLO) behavior and frontier molecular orbitals (FMO), can be analyzed using computational methods like Density Functional Theory (DFT), as demonstrated in the study of hexahydro-1,5-methanoazocino[4,3-b]indole derivatives . These properties are essential for understanding the potential applications of indole derivatives in materials science and pharmaceuticals.

科研应用

生物活性化合物的合成:包括2,4-二甲基-1H-吲哚在内的吲哚衍生物在合成各种生物活性化合物中至关重要。例如,Avdeenko、Konovalova和Yakymenko(2020)详细介绍了新型2,3-二甲基吲哚衍生物的合成,这些衍生物表现出潜在的生物活性,如对对氨基苯甲酸拮抗剂和胰岛素酶抑制剂的作用。这些衍生物在药理学研究和药物开发中具有重要意义 (Avdeenko et al., 2020)。

有机合成中的钯催化反应:取代吲哚核是许多天然和合成生物活性化合物中的结构组分。Cacchi和Fabrizi(2005)解释了钯催化反应在合成和官能化吲哚中的重要性。这种方法在有机化学中对生产精细化学品和药物中间体具有重要意义 (Cacchi & Fabrizi, 2005)。

催化的分子内烷基化:Liu、Han、Wang和Widenhoefer(2004)描述了2-烯基吲哚的铂催化环化反应,展示了吲哚衍生物在合成复杂分子结构中的化学多样性和潜力 (Liu et al., 2004)。

天然产物合成:Garlaschelli、Pang、Sterner和Vidari(1994)从天然来源中分离出吲哚衍生物,并强调了它们在天然产物化学中的作用。该研究强调了吲哚结构在理解和合成源自自然的化合物中的重要性 (Garlaschelli et al., 1994)。

铜催化官能化:Johansen和Kerr(2010)讨论了铜催化的马来酰基卡宾插入到吲哚中,展示了另一种化学上操纵吲哚结构的方法,用于有机合成中的各种应用 (Johansen & Kerr, 2010)。

抗菌活性:Shaikh和Debebe(2020)合成了新的N-取代吲哚衍生物,并研究了它们在体外的抗菌活性。这项研究突显了吲哚衍生物在开发新的抗菌剂中的潜力 (Shaikh & Debebe, 2020)。

性质

IUPAC Name |

2,4-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUMNVFXMLIKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451166 | |

| Record name | 2,4-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-1H-indole | |

CAS RN |

10299-61-3 | |

| Record name | 2,4-Dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10299-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-1H-indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)